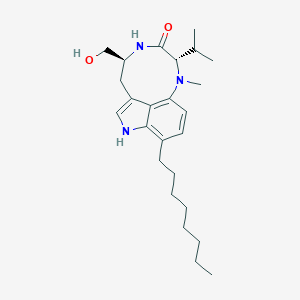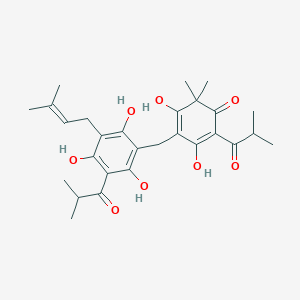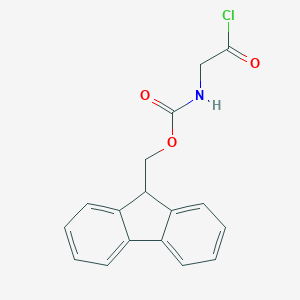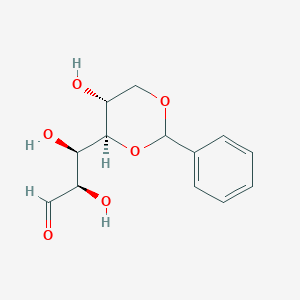
4,6-O-Benzylidene-D-glucose
Vue d'ensemble
Description
4,6-O-Benzylidene-D-glucose (4,6-O-BzD-Glc) is a naturally occurring carbohydrate that has been studied for its potential applications in the field of medicinal chemistry. It is a derivative of glucose and is classified as a benzylidene sugar. 4,6-O-BzD-Glc has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. In addition, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
Activité Antitumorale
4,6-O-Benzylidene-D-glucose : les dérivés ont été synthétisés et testés pour leurs propriétés antitumorales. Ces composés ont montré des taux d’inhibition allant de 64,2 % à 92,9 % à 100 µg/mL contre des lignées de cellules cancéreuses humaines telles que K562, HL-60 et HeLa. Les valeurs de CI50, qui indiquent la concentration nécessaire pour inhiber la croissance cellulaire de 50 %, variaient de 17,2 à 124,7 µM sur ces lignées cellulaires .
Catalyse par transfert de phase énantiosélective
Les dérivés de This compound ont été utilisés pour synthétiser des éthers couronne chiraux. Ces éthers ont été utilisés comme catalyseurs par transfert de phase dans des synthèses asymétriques, montrant une énantiosélectivité significative. Ils ont été particulièrement efficaces dans des réactions telles que les condensations de Darzens et les additions de Michael, avec des énantiosélectivités atteignant 94 % .
Intermédiaires pharmaceutiques
En tant que bloc de construction chiral, This compound est un intermédiaire important dans la préparation de divers sucres. Ses dérivés sont utilisés dans la recherche pharmaceutique et comme réactifs, soulignant sa polyvalence dans les processus de développement de médicaments .
Capacités de gélification pour l’administration de médicaments
Certains dérivés de This compound acétal-protégés ont démontré des capacités de gélification prometteuses. Ces propriétés sont particulièrement pertinentes pour les applications dans les systèmes d’administration de médicaments, où la libération contrôlée et l’administration ciblée des agents thérapeutiques sont cruciales .
Synthèse de polyphénols
Le composé a été utilisé comme matière de départ pour la synthèse de glucosides de galloyl, un type de polyphénol végétal. Ces polyphénols présentent un large éventail d’activités biologiques et pharmacologiques, notamment des effets antioxydants, anti-inflammatoires et neuroprotecteurs .
Assainissement environnemental
This compound : les dérivés ont des applications potentielles dans l’assainissement environnemental. Leur capacité à former des gels peut être exploitée pour éliminer les contaminants de l’eau ou du sol, fournissant une méthode pour nettoyer les polluants environnementaux .
Mécanisme D'action
Target of Action
4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of this compound
Biochemical Pathways
Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division
Result of Action
This compound has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,6-O-Benzylidene-D-glucose plays a role in biochemical reactions, particularly in the context of cancer research . It has been reported to inhibit protein synthesis
Cellular Effects
The cellular effects of this compound are primarily related to its anticancer activity . It has been shown to inhibit protein synthesis, which can affect various cellular processes
Molecular Mechanism
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952932 | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30688-66-5 | |
| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-O-Benzylidenehexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?
A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.
Q2: What are the structural characteristics of this compound and its spectroscopic properties?
A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.
Q3: How does the structure of derivatives based on this compound affect their biological activity?
A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




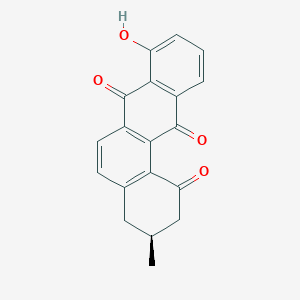
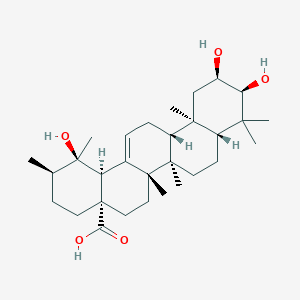

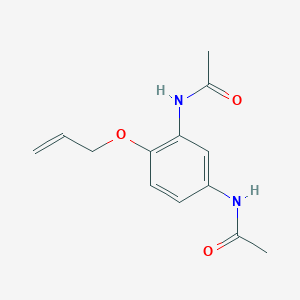
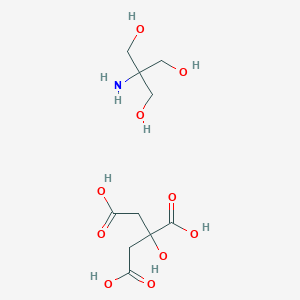
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)


